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Compound of Interest

Compound Name: Ethylenebis(chloroformate)

Cat. No.: B089590

Introduction

Ethylenebis(chloroformate), with the linear formula CICO2CH2CH202CCl, is a chemical
intermediate used in various synthetic applications. A thorough understanding of its
spectroscopic properties is essential for researchers and professionals in chemical synthesis
and drug development for reaction monitoring, quality control, and structural confirmation. This
technical guide provides a summary of the expected spectroscopic data for
ethylenebis(chloroformate), including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). Due to a lack of directly published experimental
spectra for this specific compound, the data presented herein is predicted based on the
analysis of its constituent functional groups and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for
ethylenebis(chloroformate). These predictions are derived from known spectral data for
ethylene glycol, various alkyl chloroformates, and general principles of spectroscopy.

H NMR (Proton NMR) Data

The proton NMR spectrum of ethylenebis(chloroformate) is expected to be simple due to the
molecule's symmetry.
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

~4.5 Singlet 4H -CHz-

Prediction Justification: The ethylene glycol protons in the parent molecule typically appear
around 3.7 ppm. The presence of the electron-withdrawing chloroformate group (-O(C=0)CI)
will deshield the adjacent methylene protons, shifting their resonance downfield. A shift to
approximately 4.5 ppm is a reasonable estimate. Due to the symmetrical nature of the
molecule, all four protons of the ethylene bridge are chemically equivalent, resulting in a single

peak (a singlet).
13C NMR (Carbon NMR) Data

The 13C NMR spectrum is also expected to show two distinct signals corresponding to the two

unique carbon environments.

Chemical Shift (8) ppm Assighment
~ 68 -CH2-
~ 150 C=0

Prediction Justification: The methylene carbons (-CHz-) of ethylene glycol are typically found
around 63 ppm. The attachment of the chloroformate group will cause a downfield shift, likely to
the 65-70 ppm range. The carbonyl carbon of the chloroformate group is expected to be
significantly deshielded and appear in the range of 149-155 ppm, which is characteristic for this

functional group.
IR (Infrared) Spectroscopy Data

The infrared spectrum will be dominated by the strong absorption of the carbonyl group.
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Frequency (cm™?) Intensity Assighment

~ 1775 Strong C=0 stretch (chloroformate)
~ 1160 Strong C-O stretch

~ 700 Strong C-Cl stretch

Prediction Justification: Chloroformates are known to have a strong carbonyl (C=0) stretching
vibration at a relatively high frequency, typically around 1775 cm~1. Strong C-O stretching
bands are also characteristic and are expected around 1160 cm~*. The carbon-chlorine (C-Cl)
bond will also show a strong absorption, typically in the 600-800 cm~1 region.

Mass Spectrometry (MS) Data

The mass spectrum of ethylenebis(chloroformate) is predicted to show specific fragmentation
patterns characteristic of chloroformates. The molecular weight of ethylenebis(chloroformate)
is 186.98 g/mol .

miz Predicted Fragment

[M]* (Molecular ion peak with isotopic pattern

186/188/190 for two chlorines)
123/125 [M - COCIJ*

oz [M - CICO:]*

s [coCI]*

Prediction Justification: The molecular ion peak should be observable, and due to the presence
of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4). A common
fragmentation pathway for chloroformates is the loss of the ethoxycarbonyl radical (-CO2zR) or
the acyl group (-COCI).[1] Therefore, fragments corresponding to the loss of a COCI group are
expected. The COCI* fragment itself is also a likely observation.

Experimental Protocols
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While specific protocols for ethylenebis(chloroformate) are not readily available, the following
are general methodologies for obtaining the spectroscopic data for a liquid sample such as this.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of ethylenebis(chloroformate) in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, chloroform-d) in a standard 5 mm
NMR tube.

e Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a
300 or 400 MHz instrument.

e 'H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a *H spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 8-16 scans).

o Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
e 13C NMR Acquisition:
o Acquire a 13C spectrum using a proton-decoupled pulse sequence.

o A greater number of scans will be required compared to *H NMR (typically several
hundred to thousands) due to the low natural abundance of 13C.

o Arelaxation delay of 2-5 seconds is generally sufficient.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and referencing it to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As a liquid, the easiest method is to use Attenuated Total Reflectance
(ATR). Place a small drop of the neat liquid sample directly onto the ATR crystal.
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Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean ATR crystal or empty salt plates.
o Record the sample spectrum over the desired range (typically 4000-400 cm~1).

o The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (MS)
o Sample Introduction and lonization:

o For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable
technique. The sample is injected into a gas chromatograph for separation before entering
the mass spectrometer.

o Electron lonization (El) is a common ionization method that will induce fragmentation,
providing structural information.

e Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,
coupled with a GC system.

o Data Acquisition:

o The instrument is set to scan over a specific mass-to-charge (m/z) range (e.g., m/z 10-
300).

o The data system records the abundance of each ion at each m/z value.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like ethylenebis(chloroformate).

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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